3-Isopropoxy-4-nitrotoluene
Description
3-Isopropoxy-4-nitrotoluene is a nitroaromatic compound with a toluene backbone substituted by an isopropoxy group (-O-iPr) at the 3-position and a nitro group (-NO₂) at the 4-position. Structurally, the isopropoxy group introduces steric bulk and electron-donating resonance effects, while the nitro group is strongly electron-withdrawing.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-methyl-1-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3 |
InChI Key |
HVTKUNLQHNBWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties of 3-isopropoxy-4-nitrotoluene, we compare it with three analogous compounds: 3-nitrotoluene , 4-nitrotoluene , and 4-iodo-3-nitrotoluene . Key differences in substituent type, position, and electronic effects are highlighted below.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
Electronic Effects
This compound :
- The isopropoxy group at position 3 donates electrons via resonance, activating the ring toward electrophilic substitution at positions ortho/para to itself. However, the nitro group at position 4 strongly deactivates the ring, directing further reactions to meta positions relative to itself .
- Steric hindrance from the bulky isopropoxy group may reduce reaction rates in substitution or coupling reactions.
3-Nitrotoluene and 4-Nitrotoluene :
- Both feature a methyl group at position 1 and nitro at positions 3 or 4. The nitro group’s electron-withdrawing nature deactivates the ring, making these compounds less reactive toward electrophiles compared to toluene.
- 4-Nitrotoluene (para-nitro) exhibits higher symmetry and crystallinity than its meta isomer, leading to differences in melting points and solubility .
4-Iodo-3-Nitrotoluene :
Steric and Solubility Considerations
- This compound likely has lower solubility in polar solvents compared to methyl-substituted nitrotoluenes due to its bulky isopropoxy group.
- 4-Iodo-3-nitrotoluene may exhibit moderate solubility in organic solvents, facilitating its use in cross-coupling reactions .
Positional Isomerism and Physical Properties
Nitro Group Position :
Substituent Type :
- Iodo substituents (e.g., in 4-iodo-3-nitrotoluene) increase molecular weight and density compared to methyl or alkoxy groups.
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